methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate
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Overview
Description
Methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound, in particular, is characterized by its complex structure, which includes methoxyphenyl and phenylprop-2-enoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: 4-methoxyphenylacetic acid, 3-phenylprop-2-enoyl chloride, methanol
Catalysts: Acid catalysts such as sulfuric acid
Purification: Distillation or recrystallization to obtain the pure ester
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4-methoxybenzoic acid
Reduction: 4-methoxyphenylpropanol
Substitution: Brominated derivatives of the phenyl groups
Scientific Research Applications
Methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or binding to receptors
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar ester structure with a cinnamoyl group.
Methyl 4-methoxybenzoate: Contains a methoxyphenyl group similar to the target compound.
Methyl 3-phenylpropanoate: Shares the phenylpropanoate moiety.
Uniqueness
Methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is unique due to its combination of methoxyphenyl and phenylprop-2-enoyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-17-11-8-16(9-12-17)14-18(20(23)25-2)21-19(22)13-10-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,21,22)/b13-10+,18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWRYKUQXMUGZ-BHTJOUODSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OC)/NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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